molecular formula C11H6Cl2F6N2 B000089 Cloflubicyne CAS No. 224790-70-9

Cloflubicyne

Cat. No. B000089
M. Wt: 351.07 g/mol
InChI Key: NTESZNJQNKSALM-UHFFFAOYSA-N
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Description

The study of novel chemical compounds often encompasses a broad range of analyses to understand their synthesis, molecular structure, chemical and physical properties, and potential applications or interactions in various systems. While specific data on Cloflubicyne is not readily available, analogous compounds have been studied to derive insights into their behavior, synthesis, and applications.

Synthesis Analysis

The synthesis of complex molecules like Cloflubicyne typically involves multi-step chemical reactions, carefully selected to build the molecule step by step. For example, the solid-state spectroscopic investigation of molecular interactions and synthesis methods can provide insights into the formation and stabilization of such compounds (Haichen Nie et al., 2016).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's reactivity, stability, and interactions with other molecules. Techniques like ultraviolet-visible (UV-vis), infrared (IR), and solid-state NMR (ssNMR) spectroscopy are commonly used to investigate these aspects, revealing details about molecular interactions and bonding motifs (Haichen Nie et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like Cloflubicyne can elucidate their reactivity patterns and functional capabilities. For instance, transition-metal-free cyclization of propargylic alcohols with aryne shows novel methods for constructing complex molecular scaffolds, which could be relevant for similar compounds (Babachary Kalvacherla et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding how a compound like Cloflubicyne can be manipulated and used in various applications. These properties are often determined through empirical studies and can significantly influence the compound's applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are critical for both theoretical studies and practical applications. Techniques such as heterogeneous catalytic ozonation can reveal the compound's behavior in complex reactions and its potential environmental impact (Shangyi Li et al., 2017).

Scientific Research Applications

Industry Collaboration and Knowledge Benefits

Cloflubicyne's applications in scientific research can be partially understood through the lens of industry collaborations in large research infrastructures. These collaborations, exemplified by firms working with large-scale scientific experiments like the CLIC study at CERN, enhance suppliers' performance and provide knowledge benefits. Early-stage collaboration in such projects allows companies to participate in research, development, and improvement of emerging technologies, suggesting that Cloflubicyne's involvement in similar contexts could lead to similar knowledge-sharing and industrial benefits (Magazinik et al., 2021).

Bioreactor Treatment and Environmental Implications

The study of Cloflubicyne in environmental contexts is highlighted by research on the aerobic degradation of clofibric acid (CLOF), a compound structurally similar to Cloflubicyne, using the white-rot fungus Trametes versicolor. This process, conducted in a continuous bioreactor, indicates the potential for bioremediation and environmental detoxification applications, potentially applicable to Cloflubicyne or its derivatives (Cruz-Morató et al., 2013).

Cryospheric Studies and Climate Research

In the broader field of climate research, the Climate and Cryosphere (CliC) project, part of the World Climate Research Programme (WCRP), investigates the cryosphere's role in climate. While this research does not directly involve Cloflubicyne, the methodologies and approaches in cryospheric studies, such as monitoring glacier and permafrost changes, could provide a framework for understanding environmental interactions with compounds like Cloflubicyne (Barry, 2003).

Cathodoluminescence in Carbonate Studies

Cathodoluminescence (CL) petrography, a field that investigates carbonate rocks and their diagenesis, utilizes visual CL colors and intensities to interpret various environmental conditions. While the direct connection to Cloflubicyne is not explicit, the techniques and insights from CL studies, especially in understanding mineral compositions and environmental interactions, may offer indirect relevance to studying Cloflubicyne's behavior in similar geological or environmental settings (Machel, 2000).

Safety And Hazards

Cloflubicyne is extremely toxic . The median lethal dose (LD50) is 0.1 mg/kg for intraperitoneal administration in mice, and the lowest published lethal dose (LDLo) is 0.2 mg/kg for oral administration in rats .

properties

IUPAC Name

5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESZNJQNKSALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274166
Record name Cloflubicyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloflubicyne

CAS RN

224790-70-9
Record name Cloflubicyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Aydar, DJ Beadle - Journal of insect physiology, 1999 - Elsevier
… CACA and TACA were purchased from Tocris Cookson and etbicythionat and cloflubicyne from Latoxan, France. α-HCH was a gift from Zeneca Agrochemicals. Test drugs were …
Number of citations: 23 www.sciencedirect.com
KS Boone - 2018 - search.proquest.com
With the multitude of new chemicals developed each year, understanding their potentially toxic effects on aquatic life is of current concern. The goal of this work is to provide a …
Number of citations: 1 search.proquest.com

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